molecular formula C18H15N3O B5302637 2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine

2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine

カタログ番号 B5302637
分子量: 289.3 g/mol
InChIキー: SLRMCLKSIINYHH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine, commonly known as BFI, is a potent and selective inhibitor of protein kinase C (PKC) that has been extensively studied for its potential therapeutic applications in various diseases.

作用機序

BFI exerts its pharmacological effects by selectively inhibiting the activity of 2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine, a family of serine/threonine kinases that play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. 2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine is activated by various stimuli such as growth factors, hormones, and neurotransmitters, and its dysregulation has been implicated in various diseases. By inhibiting 2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine, BFI modulates various downstream signaling pathways that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
BFI has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, BFI inhibits the activity of 2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine in a dose-dependent manner, with an IC50 value in the nanomolar range. In vivo, BFI has been shown to have potent anti-tumor activity in various cancer models, improve glucose metabolism in diabetic animals, and reduce neuroinflammation and oxidative stress in animal models of neurological disorders.

実験室実験の利点と制限

BFI has several advantages as a research tool, including its high selectivity for 2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine, its potency, and its ability to modulate various downstream signaling pathways. However, BFI also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.

将来の方向性

There are several future directions for the research on BFI, including the development of more potent and selective 2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine inhibitors, the evaluation of BFI in combination with other therapeutic agents, and the elucidation of the molecular mechanisms underlying its pharmacological effects. Additionally, the potential use of BFI as a diagnostic tool for various diseases, such as cancer and neurological disorders, should be explored.

合成法

The synthesis of BFI involves the reaction of 2-bromoethylpyridine with 1-benzofuran-2-yl-1H-imidazole-1-ethanol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield BFI. The purity of the synthesized compound is determined by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

科学的研究の応用

BFI has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurological disorders. In cancer, BFI has been shown to inhibit the growth and proliferation of cancer cells by targeting the 2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine signaling pathway. In diabetes, BFI has been shown to improve insulin sensitivity and glucose metabolism by modulating the activity of various enzymes involved in glucose metabolism. In neurological disorders, BFI has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

特性

IUPAC Name

2-[2-[2-(1-benzofuran-2-yl)imidazol-1-yl]ethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-2-7-16-14(5-1)13-17(22-16)18-20-10-12-21(18)11-8-15-6-3-4-9-19-15/h1-7,9-10,12-13H,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRMCLKSIINYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC=CN3CCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。